An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)pyrrolidine
Introduction
1-(2-Nitrophenyl)pyrrolidine is a heterocyclic aromatic compound featuring a pyrrolidine ring N-substituted with a 2-nitrophenyl group. As a member of the nitrophenyl-amine class, its chemical behavior is dictated by the interplay between the electron-donating tertiary amine and the strongly electron-withdrawing nitro group positioned ortho to the point of attachment. This substitution pattern significantly influences the molecule's electron density distribution, reactivity, and spectroscopic properties. While not as extensively characterized as some commodity chemicals, 1-(2-Nitrophenyl)pyrrolidine and its derivatives are of interest to researchers in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules, such as N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have been investigated as potential antimicrobial peptide mimics.[1][2] This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical methodologies, and chemical characteristics, offering a foundational resource for professionals in drug development and chemical research.
Physicochemical Characteristics
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate solubility, absorption, reactivity, and appropriate handling and storage conditions. While experimental data for 1-(2-Nitrophenyl)pyrrolidine is not exhaustively published, a combination of data from closely related isomers and derivatives, alongside theoretical predictions, provides a robust profile.
| Property | Value / Predicted Behavior | Source / Justification |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |
| Molecular Weight | 192.22 g/mol | [3][4] |
| Melting Point | Data not available. Expected to be a low-melting solid. | The isomer, 2-(2-nitrophenyl)pyrrolidine, has a melting point of 34-35°C.[5][6] |
| Boiling Point | Data not available. | The isomer, 2-(2-nitrophenyl)pyrrolidine, has a boiling point of 305°C.[5][6] |
| Appearance | Predicted to be a yellow crystalline solid. | The nitrophenyl moiety typically imparts a yellow color. |
| Solubility | Predicted to have low solubility in water and high solubility in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule possesses both polar (nitro, amine) and nonpolar (aromatic, aliphatic) regions. |
| pKa (of Conjugate Acid) | Predicted to be significantly lower than that of pyrrolidine (~11.3). | The strong electron-withdrawing nitro group at the ortho position drastically reduces the basicity of the pyrrolidine nitrogen. |
Structural Influence on Properties
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Basicity: The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the electron-deficient nitrophenyl ring. This resonance and the inductive effect of the ortho-nitro group severely diminish the nitrogen's ability to accept a proton, making 1-(2-Nitrophenyl)pyrrolidine a very weak base compared to unsubstituted pyrrolidine.[7]
-
Solubility: The molecule's aromatic and aliphatic components contribute to its lipophilicity, while the nitro group provides polarity. This amphiphilic nature suggests solubility in a range of organic solvents but limited miscibility with water.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. Below are the expected spectroscopic features for 1-(2-Nitrophenyl)pyrrolidine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 1-(2-Nitrophenyl)pyrrolidine, an electron ionization (EI) mass spectrum is available.[8]
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Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: Expected fragments would arise from the loss of the nitro group (-NO₂, 46 amu), loss of ethylene from the pyrrolidine ring (-C₂H₄, 28 amu), and other characteristic cleavages of the pyrrolidine and aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Aromatic Protons (4H): The four protons on the nitrophenyl ring would appear in the downfield region (approx. δ 7.0-8.2 ppm). Due to ortho-substitution, they would exhibit complex splitting patterns (likely a combination of doublets and triplets, forming an ABCD system).
-
Pyrrolidine Protons (8H): The protons on the pyrrolidine ring would appear more upfield. The four protons adjacent to the nitrogen (α-protons) would be deshielded relative to the β-protons and would likely appear as a multiplet around δ 3.4-3.8 ppm. The four β-protons would appear as a multiplet further upfield, around δ 1.9-2.2 ppm.
-
-
¹³C NMR:
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Aromatic Carbons (6C): Six distinct signals are expected in the δ 115-150 ppm range. The carbon bearing the nitro group and the carbon attached to the pyrrolidine nitrogen would be the most downfield.
-
Pyrrolidine Carbons (2C): Two signals are expected for the aliphatic carbons. The α-carbons (adjacent to nitrogen) would appear around δ 48-55 ppm, while the β-carbons would be further upfield around δ 24-28 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 1-(2-Nitrophenyl)pyrrolidine would show several characteristic absorption bands.[9][10]
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N-O Stretching (Nitro Group): Two strong and distinct bands are the hallmark of a nitro group: an asymmetric stretch around 1510-1540 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ .
-
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹), while aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).
-
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
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C-N Stretching: The aryl-nitrogen stretch would appear in the 1250-1350 cm⁻¹ region.
Analytical Methodologies: A Validated Approach
Ensuring the purity and identity of research compounds is critical. A robust analytical workflow combining chromatographic separation with spectroscopic detection is the industry standard.
Recommended Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the analysis of 1-(2-Nitrophenyl)pyrrolidine. The choice of GC-MS is based on the compound's predicted volatility and the definitive identification provided by mass spectrometry.[11][12]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the 1-(2-Nitrophenyl)pyrrolidine sample. b. Dissolve the sample in 10.0 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution. c. Further dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL, split mode (20:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 amu.
3. Data Analysis: a. Identification: The retention time of the major peak is recorded. The acquired mass spectrum of this peak is compared against a reference spectrum (if available) or analyzed for the expected molecular ion (m/z 192) and key fragments to confirm identity. b. Purity Assessment: The purity is estimated by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Causality Behind Experimental Choices:
-
Solvent Choice: Ethyl acetate is chosen for its ability to readily dissolve the analyte and its high volatility, which prevents interference during GC analysis.
-
Column Choice: An HP-5ms column provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Temperature Program: The program is designed to ensure the compound elutes with a sharp, symmetrical peak shape while allowing for the separation of potentially more volatile or less volatile impurities.
-
Detector Choice: MS detection provides unambiguous identification, which is superior to less specific detectors like FID for research applications where absolute certainty of structure is required.
Caption: Workflow for identity and purity analysis of 1-(2-Nitrophenyl)pyrrolidine.
Chemical Reactivity and Stability
-
Reactivity: The primary sites of reactivity are the nitro group and the aromatic ring.
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is a common synthetic route to prepare ortho-phenylenediamine derivatives.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, steric hindrance from the bulky pyrrolidine group may influence the regioselectivity of such reactions.
-
-
Stability and Storage: 1-(2-Nitrophenyl)pyrrolidine is expected to be a chemically stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry, and well-ventilated area.[13][14] It should be kept away from strong oxidizing agents and strong reducing agents to prevent unwanted reactions.
Conclusion
1-(2-Nitrophenyl)pyrrolidine is a stable aromatic amine derivative whose physicochemical properties are dominated by the strong electron-withdrawing nature of the ortho-nitro group. While comprehensive experimental data is limited, its characteristics can be reliably predicted through analysis of its structure and comparison with related compounds. The spectroscopic and analytical protocols detailed in this guide provide a solid framework for researchers to identify, purify, and utilize this compound in their work. Further experimental validation of its melting point, boiling point, and solubility would be a valuable contribution to the chemical literature.
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